14|A-Demethylase/DNA Gyrase-IN-1

dual-target inhibition enzyme IC50 antimicrobial resistance

14|A-Demethylase/DNA Gyrase-IN-1 (synonym Compound 7c) is a synthetic 1,2,3-triazole hybrid that functions as a dual inhibitor of bacterial DNA gyrase and fungal sterol 14α-demethylase (CYP51). It has demonstrated both antibacterial and antifungal activity in standardized susceptibility assays, with enzyme inhibition confirmed via cell-free IC50 determinations.

Molecular Formula C26H22N4O4
Molecular Weight 454.5 g/mol
Cat. No. B12410376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14|A-Demethylase/DNA Gyrase-IN-1
Molecular FormulaC26H22N4O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC1=NN2C=NC3=C(C2=N1)C(C4=C(O3)C5=CC=CC=C5C(=C4)OC)C6=C(C=C(C=C6)OC)OC
InChIInChI=1S/C26H22N4O4/c1-14-28-25-23-22(18-10-9-15(31-2)11-20(18)32-3)19-12-21(33-4)16-7-5-6-8-17(16)24(19)34-26(23)27-13-30(25)29-14/h5-13,22H,1-4H3
InChIKeyNCTQRZAXVAYXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14A-Demethylase/DNA Gyrase-IN-1 for Antimicrobial Research: A Dual-Target Inhibitor for Procurement Evaluation


14|A-Demethylase/DNA Gyrase-IN-1 (synonym Compound 7c) is a synthetic 1,2,3-triazole hybrid that functions as a dual inhibitor of bacterial DNA gyrase and fungal sterol 14α-demethylase (CYP51). It has demonstrated both antibacterial and antifungal activity in standardized susceptibility assays, with enzyme inhibition confirmed via cell-free IC50 determinations [1][2]. The compound is supplied as a research-use-only small molecule for studying dual-target antimicrobial mechanisms and for benchmarking against single-target comparators such as fluoroquinolones and azole antifungals.

Why Generic 14A-Demethylase/DNA Gyrase-IN-1 Substitution Risks Failure in Dual-Target Antimicrobial Studies


In-class triazole hybrids sharing the imine-linked 1,2,3-triazole scaffold display highly divergent activity spectra depending on the para-substituent on the phenyl ring. For example, the 4-bromo analogue (7d) is most potent against Gram-positive Staphylococcus aureus (MIC 0.0061 µmol/mL), whereas the 4-chloro analogue (14|A-Demethylase/DNA Gyrase-IN-1, 7c) achieves the lowest MIC against Gram-negative Escherichia coli (0.0135 µmol/mL) in the same series [1]. Simply procuring any in-series triazole hybrid without verifying the specific substituent and its corresponding microbiological profile risks obtaining a compound with the wrong Gram-stain selectivity or suboptimal dual-enzyme inhibition. The quantified differences in MIC, enzyme IC50, and docking binding energy provided below establish that nominally similar analogues are not functionally interchangeable.

14A-Demethylase/DNA Gyrase-IN-1 Quantitative Differentiation Evidence for Scientific Selection


Dual Enzyme IC50 Values for 14A-Demethylase/DNA Gyrase-IN-1 Versus Reference Inhibitors

In cell-free enzyme inhibition assays, 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) inhibited both DNA gyrase and 14α-demethylase, whereas the reference drugs inhibited only one target each. The dual inhibition profile was quantified against gentamicin (DNA gyrase-selective) and ketoconazole/fluconazole (14α-demethylase-selective) [1]. Compound 7c demonstrated balanced dual potency, unlike the most potent single-target inhibitors in the same study (e.g., compound 9b), which excelled at only one enzyme.

dual-target inhibition enzyme IC50 antimicrobial resistance

Gram-Negative Antibacterial Potency of 14A-Demethylase/DNA Gyrase-IN-1 Versus Ciprofloxacin and In-Class Analogues

Against Escherichia coli (MTCC 16,521), 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) exhibited an MIC of 0.0135 µmol/mL, which was the lowest among all 14 synthesized triazole hybrids and comparable to the fluoroquinolone standard ciprofloxacin (MIC 0.0094 µmol/mL) [1]. Its closest in-class analogue, the 4-methoxy derivative 7f, showed nearly identical E. coli potency (MIC 0.0136 µmol/mL), but 7f lacked the distinct S. aureus superiority of 7c (7f MIC 0.0068 µmol/mL vs 7c MIC 0.0067 µmol/mL) [1].

E. coli MIC Gram-negative bacteria

Superior Anti-Staphylococcal Activity of 14A-Demethylase/DNA Gyrase-IN-1 Compared to Ciprofloxacin

When tested against Staphylococcus aureus (MTCC 3160), 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) achieved an MIC of 0.0067 µmol/mL, which is 1.4-fold more potent than ciprofloxacin (MIC 0.0094 µmol/mL) [1]. This Gram-positive potency was not universal across the series: the 4-methyl analogue 7g displayed an MIC of 0.0141 µmol/mL (2.1-fold weaker than 7c), while the 4-bromo analogue 7d (MIC 0.0061 µmol/mL) was the only compound slightly more potent than 7c [1].

S. aureus Gram-positive MIC comparison

Antifungal Activity of 14A-Demethylase/DNA Gyrase-IN-1 Against Rhizopus oryzae Versus Fluconazole

Against the pathogenic fungus Rhizopus oryzae, 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) exhibited an MIC of 0.0270 µmol/mL, demonstrating 1.5-fold greater potency than fluconazole (MIC 0.0408 µmol/mL) [1]. This antifungal activity was moderate relative to the series-best compound 7d (MIC 0.0123 µmol/mL), but 7c's combination of anti-Rhizopus activity with Gram-negative antibacterial potency distinguishes it from 7d, which is 3.6-fold weaker against E. coli [1].

antifungal Rhizopus oryzae azole comparator

Molecular Docking Binding Energy of 14A-Demethylase/DNA Gyrase-IN-1 to DNA Gyrase Versus Precursor and Analogue Scores

In silico docking against E. coli DNA gyrase revealed that 14A-Demethylase/DNA Gyrase-IN-1 (Compound 7c) achieved the strongest binding energy of −8.1 kcal/mol among the four compounds tested (4a, 4b, 6a, 7c) [1]. The triazole ring of 7c formed an additional carbon-hydrogen bond with GLY119, absent in the precursor alkynes 4a (−7.0 kcal/mol) and 4b (−6.4 kcal/mol), and in the earlier-stage triazole hybrid 6a (−8.0 kcal/mol) [1]. The correlation coefficient between docking score and observed E. coli MIC was 0.95, supporting the relevance of this computational metric to experimental potency [1].

molecular docking DNA gyrase binding in silico

Balanced Antibacterial-Antifungal Spectrum Differentiation Against In-Series Analogues

Within the 7a–7g series, only 14A-Demethylase/DNA Gyrase-IN-1 (7c) simultaneously achieves: (i) the lowest E. coli MIC among all 14 triazole hybrids (0.0135 µmol/mL), (ii) S. aureus MIC superior to ciprofloxacin (0.0067 vs 0.0094 µmol/mL), and (iii) anti-Rhizopus oryzae activity superior to fluconazole (0.0270 vs 0.0408 µmol/mL) [1]. The 4-bromo analogue 7d excels in Gram-positive and antifungal activity but is >3-fold weaker against E. coli. The 4-methyl analogue 7g is the most potent against C. albicans (MIC 0.0141 µmol/mL) but is >2-fold weaker against both E. coli and S. aureus [1]. This balanced profile is supported by enzyme-level dual inhibition data from an independent study [2].

broad-spectrum dual activity SAR differentiation

Best-Fit Research and Industrial Application Scenarios for 14A-Demethylase/DNA Gyrase-IN-1


Dual-Target Mechanism-of-Action Studies in Antimicrobial Research

When a research program aims to validate the hypothesis that simultaneous inhibition of bacterial DNA gyrase and fungal CYP51 can overcome mixed-species biofilm resistance, 14A-Demethylase/DNA Gyrase-IN-1 is the appropriate tool compound. Unlike single-target controls (ciprofloxacin for DNA gyrase, fluconazole for CYP51), this compound provides both activities in one molecular entity, as confirmed by cell-free enzyme IC50 data [2] and broad-spectrum MIC profiling [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Triazole Antimicrobials

The 4-chloro substituent of 14A-Demethylase/DNA Gyrase-IN-1 (7c) yields a quantitatively distinct activity profile compared to the 4-bromo (7d), 4-methyl (7g), and 4-methoxy (7f) analogues. Procuring 7c enables SAR investigations that specifically interrogate how the chlorine electron-withdrawing effect and steric bulk modulate Gram-negative vs. Gram-positive selectivity, with MIC differences of up to 3.6-fold between 7c and 7d against E. coli [1].

Polymicrobial Infection Model Studies Requiring Balanced Antibacterial-Antifungal Activity

In murine or in vitro polymicrobial models co-infected with E. coli and Rhizopus oryzae, 14A-Demethylase/DNA Gyrase-IN-1 is the only compound in its series that maintains sub-0.015 µmol/mL potency against the Gram-negative bacterium while simultaneously outperforming fluconazole against the fungus [1]. This profile reduces the need for combination dosing and simplifies pharmacokinetic analysis in early-stage in vivo efficacy studies.

Computational Chemistry Benchmarking Using Experimentally Validated Docking Scores

The AutoDock Vina binding energy of −8.1 kcal/mol for 14A-Demethylase/DNA Gyrase-IN-1 against E. coli DNA gyrase, with a reported docking-to-MIC correlation coefficient of 0.95, provides an experimentally anchored reference point for validating new docking protocols, scoring functions, or machine learning-based binding affinity predictors targeting the DNA gyrase active site [1].

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